Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Cannabinoid receptor CB1 binding Allosteric modulator

Medicinal chemistry programs targeting GABAB PAMs or CB1 allosteric modulators require the specific 4-ethyl-5-methyl substitution pattern-generic 2-aminothiophenes cannot substitute. CAS 4815-25-2 is the essential synthetic intermediate for COR627/COR628 and a validated CB1 allosteric modulator (Ki = 3 nM). • Non-substitutable scaffold for GABAB PAM (COR627/COR628) synthesis via 2-amino derivatization • 2-6× procurement cost advantage vs. ethyl ester analog; methyl ester offers superior reaction kinetics • 95% purity; multi-gram quantities available for library synthesis and scale-up

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 4815-25-2
Cat. No. B1580432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
CAS4815-25-2
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=C1C(=O)OC)N)C
InChIInChI=1S/C9H13NO2S/c1-4-6-5(2)13-8(10)7(6)9(11)12-3/h4,10H2,1-3H3
InChIKeyODDNCALHGKYZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (CAS 4815-25-2) | 2-Aminothiophene Scaffold Intermediate for Drug Discovery and Chemical Biology


Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (CAS 4815-25-2) is a tetrasubstituted 2-aminothiophene-3-carboxylate derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol [1]. This compound belongs to the privileged 2-aminothiophene scaffold class, which is widely recognized in medicinal chemistry as a versatile platform for developing bioactive molecules targeting neurological disorders, inflammation, and oncology applications [2]. The compound features a fully substituted thiophene core with amino, ester, ethyl, and methyl functional groups, enabling diverse downstream derivatization pathways including amide bond formation at the 2-amino position, ester hydrolysis to the carboxylic acid, and heterocycle annulation reactions [3].

Why Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate Cannot Be Substituted with Generic 2-Aminothiophene Analogs in Research Applications


Generic substitution with unsubstituted or differently substituted 2-aminothiophenes fails because the specific 4-ethyl and 5-methyl substitution pattern on this compound dictates both its downstream derivatization potential and its biological recognition profile. The tetrasubstituted nature of this scaffold, achieved through optimized Gewald reaction conditions, is essential for generating the fully elaborated thiophene core that serves as a key intermediate for GABAB receptor positive allosteric modulators (PAMs) such as COR627 and COR628 [1]. In anti-inflammatory 2-aminothiophene series, substitution pattern variations produce IC₅₀ differences exceeding threefold between analogs [2]. Furthermore, the methyl ester group at the 3-position provides distinct reactivity compared to ethyl or isopropyl ester analogs, affecting both synthetic accessibility and the pharmacokinetic properties of resulting derivatives [3].

Quantitative Differentiation Evidence for Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (CAS 4815-25-2) Versus Closest Analogs


CB1 Receptor Binding Affinity: Methyl Ester (Ki = 3 nM) Versus Ethyl Ester Analog Functional Activity Data

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate demonstrates high-affinity binding to the rat cannabinoid receptor type 1 (CB1) with a Ki value of 3 nM in competitive displacement assays using [³H]CP-55,940 [1]. This high-affinity CB1 binding profile is accompanied by allosteric modulator activity demonstrated in vitro, with the compound reported to possess a favorable pharmacokinetic profile . The ethyl ester analog (CAS 82546-91-6) is a direct comparator with identical thiophene substitution but an ethyl rather than methyl ester moiety; available functional activity data for the ethyl ester show EC₅₀ > 10,000 nM in β-arrestin recruitment assays at recombinant rat CB1 receptor, indicating substantially reduced functional engagement compared to the methyl ester's binding affinity [2]. This differential is consistent with established structure-activity relationships in 2-aminothiophene-3-carboxylates where the ester substituent size significantly modulates receptor interaction [3].

Cannabinoid receptor CB1 binding Allosteric modulator GPCR pharmacology

GABAB Receptor PAM Activity: Amide Derivatives Show Potentiation While Parent Methyl Ester Remains Inactive

Two amide derivatives of methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate—COR627 (adamantanecarboxamido derivative) and COR628 (cyclohexanecarboxamido derivative)—have been characterized as positive allosteric modulators (PAMs) of the GABAB receptor with both in vitro and in vivo activity [1]. Critically, the parent methyl ester compound itself does not act as a GABAB PAM and produces no effect when administered alone at concentrations up to 1 mM [1]. COR627 and COR628 potentiated GABA- and baclofen-stimulated [³⁵S]GTPγS binding to native GABAB receptors in rat cortical membranes, increased the potency of GABA without altering maximal efficacy, and enhanced the affinity of both high- and low-affinity GABA binding sites [1]. In vivo, pretreatment with per se ineffective doses of COR627 and COR628 potentiated the sedative/hypnotic effect of the GABAB agonist baclofen [1]. This evidence establishes the parent methyl ester as a critical synthetic intermediate for generating GABAB PAMs, where the 2-amino group serves as the essential derivatization handle for introducing the amide functionality required for PAM activity.

GABAB receptor Positive allosteric modulator Neuroscience CNS drug discovery

Anti-Inflammatory Activity of 2-Aminothiophene Scaffold: Substitution Pattern Determines IC₅₀ Variability Exceeding Threefold

In a series of six 2-aminothiophene analogs evaluated for anti-inflammatory activity, IC₅₀ values ranged from 121.47 μM to 422 μM, representing a 3.5-fold variation in potency driven entirely by substitution pattern differences [1]. Compound 1 exhibited the highest potency (IC₅₀ = 121.47 μM) while compound 5 showed the least (IC₅₀ = 422 μM) [1]. This class-level SAR evidence demonstrates that minor structural modifications to the 2-aminothiophene core produce substantial and quantifiable changes in biological activity. Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, with its specific 4-ethyl and 5-methyl substitution pattern and methyl ester at the 3-position, occupies a distinct and non-interchangeable position within this SAR landscape. The 2-aminothiophene scaffold has been established as a privileged structure in drug discovery with demonstrated pharmacological properties including antimicrobial, anticancer, anti-inflammatory, antipsychotic, antiarrhythmic, and receptor modulatory activities [2].

Anti-inflammatory Structure-activity relationship 2-Aminothiophene IC₅₀

Ester Group Differentiation: Methyl Ester (MW 199.27) Versus Ethyl Ester (MW 213.30) and Isopropyl Ester (MW 227.32) Analogs

The methyl ester moiety of CAS 4815-25-2 (molecular weight 199.27 g/mol, molecular formula C₉H₁₃NO₂S) provides distinct physicochemical and reactivity properties compared to its closest ester analogs [1]. The ethyl ester analog (CAS 82546-91-6, C₁₀H₁₅NO₂S, MW 213.30 g/mol) and isopropyl ester analog (CAS 869946-98-5, C₁₁H₁₇NO₂S, MW 227.32 g/mol) represent progressively larger ester substituents with corresponding increases in lipophilicity and molecular weight . The methyl ester offers optimal balance between synthetic accessibility, crystallinity, and ease of subsequent hydrolysis to the carboxylic acid for further derivatization. Price differential data indicate that the methyl ester (CAS 4815-25-2) is available at $25 per gram, whereas the ethyl ester analog (CAS 82546-91-6) commands $51-149 per gram from comparable suppliers, reflecting a 2- to 6-fold procurement cost advantage . This combination of distinct physicochemical properties and procurement economics establishes the methyl ester as the preferred choice for most synthetic applications requiring a 2-amino-4-ethyl-5-methylthiophene-3-carboxylate intermediate.

Ester analog comparison Molecular weight Physicochemical properties Synthetic intermediate

Recommended Application Scenarios for Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate Based on Quantitative Evidence


Synthesis of GABAB Receptor Positive Allosteric Modulators (COR627 and COR628 Series)

This compound serves as the essential and non-substitutable synthetic intermediate for preparing COR627 and COR628, two validated GABAB receptor positive allosteric modulators with demonstrated in vitro and in vivo activity [1]. The 2-amino group provides the critical derivatization handle for introducing adamantanecarboxamido (COR627) or cyclohexanecarboxamido (COR628) moieties via standard amide coupling procedures. The parent compound shows no intrinsic GABAB PAM activity at concentrations up to 1 mM, confirming its role strictly as an intermediate rather than an active species [1]. This application scenario is directly supported by peer-reviewed pharmacological characterization data and represents the most well-documented research use case for this specific scaffold.

CB1 Cannabinoid Receptor Ligand Development and Allosteric Modulator Research

With a measured CB1 receptor binding affinity of Ki = 3 nM in rat brain membrane assays and demonstrated allosteric modulator activity in vitro, this compound is directly applicable to cannabinoid receptor pharmacology research [1]. The favorable pharmacokinetic profile reported for this compound further supports its utility in CB1-targeted probe development [2]. Researchers investigating allosteric modulation of GPCRs, particularly Class A receptors such as CB1, can utilize this compound as a tool molecule or as a starting point for structure-activity relationship studies. The quantitative differentiation from the ethyl ester analog (EC₅₀ > 10,000 nM) provides a clear rationale for selecting the methyl ester over alternative ester forms for CB1-focused research [3].

2-Aminothiophene Scaffold Diversification for Anti-Inflammatory and Anticancer Lead Discovery

The 2-aminothiophene scaffold class has established activity in anti-inflammatory and anticancer applications, with documented SAR showing that substitution pattern variations produce IC₅₀ differences exceeding threefold [1]. This compound, with its specific 4-ethyl and 5-methyl substitution pattern, provides a fully elaborated thiophene core suitable for generating focused compound libraries via modifications at the 2-amino position and the 3-carboxylate moiety. The scaffold has been recognized as a privileged structure in drug discovery with demonstrated pharmacological properties spanning antimicrobial, anticancer, anti-inflammatory, antipsychotic, and antiarrhythmic activities [2]. Medicinal chemistry programs seeking to explore the 2-aminothiophene pharmacophore can use this compound as a key intermediate for systematic SAR exploration.

Cost-Efficient Thiophene Intermediate Procurement for Multi-Gram Scale Synthetic Campaigns

For synthetic chemistry groups requiring multi-gram quantities of a tetrasubstituted 2-aminothiophene-3-carboxylate scaffold, the methyl ester (CAS 4815-25-2) offers a procurement cost advantage of 2- to 6-fold compared to the ethyl ester analog, with pricing at approximately $25 per gram versus $51-149 per gram for the ethyl ester [1]. The lower molecular weight (199.27 g/mol) and smaller steric profile of the methyl ester also facilitate easier handling and improved reaction kinetics in subsequent synthetic transformations relative to bulkier ester analogs. This combination of favorable physicochemical properties and procurement economics makes CAS 4815-25-2 the optimal choice for scale-up and library synthesis applications where cost-per-gram efficiency is a material consideration.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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